Navigating the Synthesis and Identification of (2-Amino-3-iodo-5-nitrophenyl)methanol: A Technical Guide for Researchers
Navigating the Synthesis and Identification of (2-Amino-3-iodo-5-nitrophenyl)methanol: A Technical Guide for Researchers
Prepared by a Senior Application Scientist
This technical guide provides a comprehensive overview of the chemical identifiers, properties, and potential synthetic pathways for (2-Amino-3-iodo-5-nitrophenyl)methanol. It is intended for an audience of researchers, scientists, and professionals in drug development who are interested in this and related molecular scaffolds.
It is important to note that a specific CAS Registry Number for (2-Amino-3-iodo-5-nitrophenyl)methanol has not been assigned in major chemical databases as of the last update of this guide. This suggests that the compound may be a novel or less-characterized molecule. Consequently, this guide will provide a detailed analysis of its predicted properties and a comparative study of structurally similar compounds for which data is available. This approach aims to equip researchers with the necessary information to approach the synthesis and study of this compound.
Core Identifiers and Predicted Physicochemical Properties
While a dedicated CAS number is not available, we can define the molecule through other standard identifiers.
| Identifier | Value | Source |
| IUPAC Name | (2-Amino-3-iodo-5-nitrophenyl)methanol | IUPAC Nomenclature |
| Molecular Formula | C₇H₇IN₂O₃ | Calculated |
| Molecular Weight | 294.05 g/mol | Calculated |
| Canonical SMILES | C1=C(C(=C(C=C1N)[O-])I)CO | ChemDraw |
| InChI Key | (Predicted) | - |
The introduction of an iodine atom and a nitro group to the aminobenzyl alcohol scaffold is expected to significantly influence its physicochemical properties, including solubility, lipophilicity, and electronic characteristics. The presence of these functional groups provides multiple handles for further chemical modification, making it a potentially valuable intermediate in synthetic chemistry.
A Comparative Analysis of Structurally Related Compounds
To better understand the potential characteristics of (2-Amino-3-iodo-5-nitrophenyl)methanol, a comparative analysis of its isomers and analogues is presented below. These compounds share the core aminonitrophenylmethanol structure and offer insights into the expected properties and reactivity.
| Compound Name | CAS Registry Number | Molecular Formula | Molecular Weight ( g/mol ) |
| (3-Amino-5-nitrophenyl)methanol | 90390-46-8 | C₇H₈N₂O₃ | 168.15 |
| (3-Amino-4-nitrophenyl)methanol | 37637-55-1 | C₇H₈N₂O₃ | 168.15 |
| (2-Amino-5-nitrophenyl)methanol | 77242-30-9 | C₇H₈N₂O₃ | 168.15 |
| (5-Amino-2-nitrophenyl)methanol | 77376-03-5 | C₇H₈N₂O₃ | 168.15 |
| (2-Amino-3-nitrophenyl)methanol | 139743-08-1 | C₇H₈N₂O₃ | 168.15 |
| (2-Amino-3-iodo-5-methyl-phenyl)-methanol | Not Available | C₈H₁₀INO | 263.07 |
This comparative data highlights the common structural framework and provides a baseline for predicting the behavior of the target compound.
Proposed Synthetic Strategies
A plausible synthetic route to (2-Amino-3-iodo-5-nitrophenyl)methanol can be devised based on established organic chemistry principles and literature precedents for the synthesis of substituted anilines and related compounds. A potential multi-step synthesis is outlined below.
Caption: Proposed synthetic pathway for (2-Amino-3-iodo-5-nitrophenyl)methanol.
Detailed Experimental Protocol (Hypothetical)
Step 1: Esterification of 2-Amino-5-nitrobenzoic acid
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To a solution of 2-amino-5-nitrobenzoic acid in methanol, add a catalytic amount of concentrated sulfuric acid.
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Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
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Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl 2-amino-5-nitrobenzoate.
Step 2: Iodination of Methyl 2-amino-5-nitrobenzoate
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Dissolve methyl 2-amino-5-nitrobenzoate in a suitable solvent such as acetic acid or a mixture of acetic acid and water.
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Add iodine and a suitable oxidizing agent, such as iodic acid (HIO₃) or nitric acid, to the solution. The amino group is a strong activating group and will direct the electrophilic iodination to the ortho position.
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Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
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Quench the reaction with a solution of sodium thiosulfate to remove excess iodine.
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Extract the product, wash with brine, dry, and purify by column chromatography to obtain methyl 2-amino-3-iodo-5-nitrobenzoate.
Step 3: Reduction of the Ester to the Alcohol
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In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), prepare a solution of methyl 2-amino-3-iodo-5-nitrobenzoate in anhydrous tetrahydrofuran (THF).
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Cool the solution to 0 °C in an ice bath.
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Slowly add a solution of a reducing agent, such as lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran complex (BH₃·THF), to the stirred solution. The choice of reducing agent is critical to selectively reduce the ester without affecting the nitro group.
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After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
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Carefully quench the reaction by the slow addition of water or a saturated solution of ammonium chloride.
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Filter the resulting mixture and extract the filtrate with an organic solvent.
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Dry the organic layer and concentrate it to yield the crude (2-Amino-3-iodo-5-nitrophenyl)methanol, which can be further purified by recrystallization or column chromatography.
Caption: A generalized workflow for the synthesis and purification of chemical intermediates.
Potential Applications and Biological Relevance
Substituted aminophenol and nitrophenol derivatives are important classes of compounds in medicinal chemistry and materials science.[1] They often serve as key building blocks for the synthesis of more complex molecules with a wide range of biological activities, including antimicrobial, antioxidant, and cytotoxic properties.[2][3]
The presence of amino, nitro, and hydroxyl functional groups on the phenyl ring provides opportunities for diverse chemical modifications to develop novel therapeutic agents.[1] For instance, aminonitrophenyl scaffolds can be found in compounds investigated for their potential as enzyme inhibitors or as intermediates in the synthesis of dyes and other functional materials. The introduction of a halogen, such as iodine, can further modulate the biological activity and pharmacokinetic properties of the resulting molecules.
Safety and Handling Considerations
As there is no specific safety data available for (2-Amino-3-iodo-5-nitrophenyl)methanol, it is crucial to handle this compound with care, assuming it may be hazardous. General safety precautions for handling aromatic amino and nitro compounds should be strictly followed. These classes of compounds can be toxic and may cause skin and eye irritation.[4][5]
General GHS Hazard Profile for Related Compounds:
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Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.
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Skin Corrosion/Irritation: May cause skin irritation.
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Eye Damage/Irritation: May cause serious eye irritation.
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Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
It is mandatory to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. A comprehensive risk assessment should be conducted before commencing any experimental work. For detailed safety information, refer to the Safety Data Sheets (SDS) of structurally related compounds.[6]
Conclusion
While (2-Amino-3-iodo-5-nitrophenyl)methanol remains a compound with limited publicly available data, this guide provides a foundational understanding for researchers. By leveraging data from analogous structures, a logical synthetic pathway has been proposed, and its potential utility as a synthetic intermediate has been highlighted. As with any novel compound, careful planning, execution, and characterization are paramount for successful research endeavors.
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